2,2'-Oxybis(6-fluorobenzonitrile)
Description
2,2'-Oxybis(6-fluorobenzonitrile) is a fluorinated aromatic ether compound characterized by two benzonitrile moieties linked via an oxygen atom at the 2,2'-positions, with fluorine substituents at the 6-positions on each aromatic ring (Figure 1). Its molecular formula is C₁₄H₆F₂N₂O, and its structure combines the electron-withdrawing effects of nitrile (-C≡N) and fluorine groups, which influence its polarity, thermal stability, and reactivity.
Properties
Molecular Formula |
C14H6F2N2O |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
2-(2-cyano-3-fluorophenoxy)-6-fluorobenzonitrile |
InChI |
InChI=1S/C14H6F2N2O/c15-11-3-1-5-13(9(11)7-17)19-14-6-2-4-12(16)10(14)8-18/h1-6H |
InChI Key |
AVHBVRVCOXJLTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC2=C(C(=CC=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(6-fluorobenzonitrile) typically involves the reaction of 6-fluorobenzonitrile with an appropriate oxygen donor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between 6-fluorobenzonitrile and an oxygen source, such as hydrogen peroxide or a peracid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 2,2’-Oxybis(6-fluorobenzonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(6-fluorobenzonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Oxybis(6-fluorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(6-fluorobenzonitrile) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Isomerism: 6,6'-Oxybis(2-fluorobenzonitrile)
A positional isomer of the target compound, 6,6'-Oxybis(2-fluorobenzonitrile) (CAS 1521289-45-1), reverses the substituent positions, placing fluorine at the 2-positions and nitrile groups at the 6-positions. Key differences include:
- Steric Effects : Fluorine at the 2-position may introduce steric hindrance near the ether linkage, affecting reactivity in cross-coupling or polymerization reactions .
| Property | 2,2'-Oxybis(6-fluorobenzonitrile) | 6,6'-Oxybis(2-fluorobenzonitrile) |
|---|---|---|
| Substituent Positions | F at 6, -C≡N at 2 | F at 2, -C≡N at 6 |
| Molecular Symmetry | Higher symmetry | Lower symmetry |
| Potential Reactivity | Likely less steric hindrance | Increased steric hindrance |
Functional Group Variations: 2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl Ether (6FODA)
Key distinctions include:
- Thermal Stability : Nitriles generally confer higher thermal stability than amines, making the target compound more suitable for high-temperature applications.
- Applications: 6FODA’s amine groups enable its use as a diamine monomer in polyimide synthesis, whereas the target’s nitriles may favor coordination chemistry or catalysis .
| Property | 2,2'-Oxybis(6-fluorobenzonitrile) | 6FODA |
|---|---|---|
| Functional Groups | -C≡N, -F | -CF₃, -NH₂ |
| Polarity | Higher (due to -C≡N) | Moderate (CF₃ less polar than -C≡N) |
| Thermal Stability | Likely higher | Moderate (amine degradation risk) |
Ether-Linked Fluorinated Aromatics: Dichlorodiisopropyl Ether
Dichlorodiisopropyl ether (CAS 39638-32-9) is a simpler ether with chlorine substituents. Unlike the target compound:
- Reactivity : Chlorine is more electronegative than fluorine but less stable under hydrolysis.
- Applications : Primarily used as a solvent or intermediate, whereas nitrile-containing analogs may have specialized roles in agrochemicals or pharmaceuticals .
Research Implications and Limitations
While the evidence lacks direct experimental data for 2,2'-Oxybis(6-fluorobenzonitrile), structural comparisons highlight critical trends:
- Substituent Position : Drastically alters symmetry and steric profiles.
- Further studies should prioritize synthesizing the target compound and measuring properties like melting point, solubility, and thermal degradation to validate these hypotheses.
Biological Activity
2,2'-Oxybis(6-fluorobenzonitrile) is a synthetic compound characterized by its unique structure, which consists of two 6-fluorobenzonitrile units linked by an ether (oxy) group. The molecular formula is , with a molecular weight of approximately 270.27 g/mol. This compound has garnered attention due to its potential applications in pharmaceuticals and materials science, particularly for its biological activity and interaction with various biomolecules.
The synthesis of 2,2'-Oxybis(6-fluorobenzonitrile) typically involves the reaction of 6-fluorobenzonitrile with an appropriate oxygen donor, often facilitated by a catalyst under controlled conditions. Common methods include using hydrogen peroxide or peracids at elevated temperatures to ensure complete conversion of reactants.
Reaction Types
The compound can undergo several types of chemical reactions:
- Nucleophilic substitutions
- Condensation reactions
- Hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Biological Activity
Research into the biological activity of 2,2'-Oxybis(6-fluorobenzonitrile) has focused on its potential therapeutic applications and mechanisms of action. The compound's dual nitrile functionality combined with an ether linkage may enhance its reactivity and biological interactions compared to structurally similar compounds.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to changes in enzymatic activity or receptor signaling pathways, which are crucial for its potential therapeutic effects.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies suggest that compounds similar to 2,2'-Oxybis(6-fluorobenzonitrile) exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzo[b]furan derivatives have shown remarkable selectivity against human cancer cells, indicating that modifications to the structure can enhance biological activity .
- Cell Growth Inhibition : In vitro studies have indicated that certain derivatives inhibit the growth of specific cancer cell lines, demonstrating potential for further development as anticancer agents. For example, compounds derived from benzonitriles have been noted for their ability to induce apoptosis in tumor cells .
Comparative Analysis
A comparison of 2,2'-Oxybis(6-fluorobenzonitrile) with similar compounds highlights its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Fluorobenzonitrile | Contains a single fluorine atom; simpler structure. | |
| 4-Fluorobenzonitrile | Similar fluorinated structure but different substitution pattern. | |
| 2-Fluoro-6-hydroxybenzonitrile | Contains a hydroxyl group; differing reactivity profile due to functional groups. | |
| 4-Methoxy-6-fluorobenzonitrile | Contains a methoxy group; different electronic properties compared to oxybis compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
